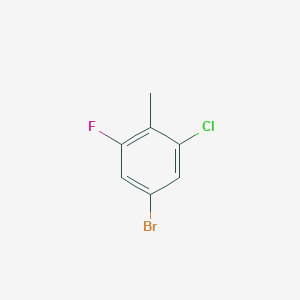

5-(Azidomethyl)-2-(trifluoromethyl)-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(Azidomethyl)-2-(trifluoromethyl)-1,3-thiazole” is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered aromatic ring made up of one nitrogen atom, one sulfur atom, and three carbon atoms .

Synthesis Analysis

While specific synthesis methods for “5-(Azidomethyl)-2-(trifluoromethyl)-1,3-thiazole” are not available, trifluoromethyl groups and azidomethyl groups are often introduced into organic compounds using various reagents .Chemical Reactions Analysis

Trifluoromethyl groups are known to participate in various chemical reactions, often acting as electron-withdrawing groups . Azides, on the other hand, are known for their participation in click chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Azidomethyl)-2-(trifluoromethyl)-1,3-thiazole” would be influenced by the presence of the azide, trifluoromethyl, and thiazole groups .Scientific Research Applications

Chemical Synthesis and Reactions

Thiazole derivatives, including those with trifluoromethyl groups, have been studied for their reactivity and potential as intermediates in the synthesis of more complex molecules. For instance, treatment of 2-trifluoroacetamido-4-(trifluoromethyl)thiazole with n-butyllithium led to a thiazole dianion that reacts with various electrophiles, showcasing the compound's versatility in chemical synthesis (South & Van Sant, 1991). Additionally, 5-azido-4-trifluoromethyl-1,3-azoles have been synthesized from 5-fluoro-4-trifluoromethyl-1,3-azoles, displaying typical reactions of azides and forming a new class of hetero-1,3-dienes (Burger, Geith, & Höß, 1990).

Antibacterial and Antifungal Applications

Thiazole compounds have shown potential in antibacterial and antifungal applications. A study synthesized novel thiazole compounds containing ether structures, demonstrating their fungicidal activities against various pathogens, highlighting the potential of thiazole derivatives in addressing microbial resistance (Qiu Li-ga, 2015).

Material Science and Photophysical Properties

The structural versatility of thiazole derivatives allows their application in material science, particularly in the development of new electronic and photochromic materials. A study on thiazole-containing π-conjugated moieties revealed their importance in these fields, demonstrating the synthesis of thiazole-containing triarylethylenes via a Pd-catalyzed hydroarylation reaction, which opens avenues for novel electronic material development (Lee, Shin, Park, & Joo, 2019).

Anticancer Research

Thiazole derivatives have been explored for their anticancer properties. A novel series of pharmacophores containing thiazole moiety were synthesized and evaluated as potent anticancer agents, demonstrating the compound's potential in cancer therapy (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Safety And Hazards

Future Directions

properties

IUPAC Name |

5-(azidomethyl)-2-(trifluoromethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N4S/c6-5(7,8)4-10-1-3(13-4)2-11-12-9/h1H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHONEVPDMFDGSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(F)(F)F)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Azidomethyl)-2-(trifluoromethyl)-1,3-thiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

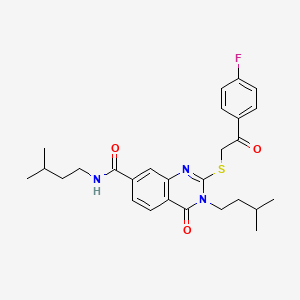

![N-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2795553.png)

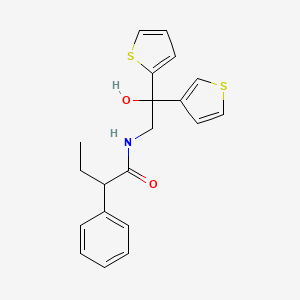

![1-[2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl]pyridinium chloride](/img/structure/B2795555.png)

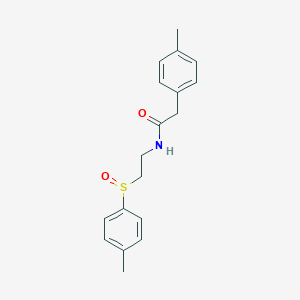

![N-(6-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2795557.png)

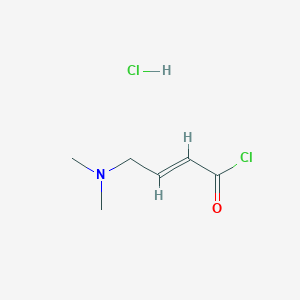

![N-(5-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2795560.png)

![(E)-[(4-chlorophenyl)methylidene]amino 4-tert-butylbenzoate](/img/structure/B2795562.png)

![3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2795564.png)